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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die pharmakologischen

Eigenschaften von Vorapaxar (Zontivity®), einem potenten, oral wirksamen

Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf dem Wirkmechanismus, den

pharmakokinetischen und pharmakodynamischen Profilen, den wichtigsten experimentellen

Protokollen und den Ergebnissen der zulassungsrelevanten klinischen Studien.

Einleitung
Vorapaxar ist der erste Vertreter einer neuen Klasse von Thrombozytenaggregationshemmern,

den Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1).[1] Es ist für die Reduktion von

thrombotischen kardiovaskulären Ereignissen bei Patienten mit anamnestischem

Myokardinfarkt (MI) oder peripherer arterieller Verschlusskrankheit (pAVK) indiziert.[1][2] Seine

einzigartige Wirkungsweise, die auf den Thrombin-Signalweg auf Thrombozyten abzielt,

unterscheidet es von anderen Thrombozytenaggregationshemmern wie Acetylsalicylsäure oder

P2Y12-Inhibitoren.[3]

Wirkmechanismus
Vorapaxar wirkt als selektiver und kompetitiver Antagonist am Protease-aktivierten Rezeptor 1

(PAR-1), dem primären Rezeptor für Thrombin auf menschlichen Thrombozyten.[4] Thrombin

ist der stärkste Aktivator der Thrombozytenaggregation und spielt eine zentrale Rolle bei der

Entstehung von arteriellen Thrombosen.
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Normalerweise spaltet Thrombin die extrazelluläre N-terminale Domäne des PAR-1, wodurch

eine neue N-terminale Sequenz ("tethered ligand") freigelegt wird, die an den Rezeptor selbst

bindet und eine Signalkaskade auslöst. Vorapaxar bindet reversibel an PAR-1 und verhindert

so diese Konformationsänderung und die nachfolgende rezeptorvermittelte Signaltransduktion,

was zu einer Hemmung der Thrombin-induzierten Thrombozytenaggregation führt. Wichtig ist,

dass Vorapaxar die enzymatische Aktivität von Thrombin bei der Spaltung von Fibrinogen zu

Fibrin nicht beeinträchtigt.

PAR-1-Signalweg
Die Aktivierung von PAR-1 durch Thrombin führt zur Kopplung an verschiedene G-Proteine, vor

allem Gq/11 und G12/13, was zu einer robusten Thrombozytenaktivierung führt.

Gq/11-Weg: Führt zur Aktivierung der Phospholipase C (PLC), was die Bildung von

Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) zur Folge hat. Dies führt zu einer

Erhöhung der intrazellulären Kalziumkonzentration und zur Aktivierung der Proteinkinase C

(PKC), was wiederum die Granulafreisetzung und die Konformationsänderung des

Glykoprotein-IIb/IIIa-Rezeptors fördert.

G12/13-Weg: Aktiviert die Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur

Aktivierung von RhoA führt. Dies ist entscheidend für die Veränderung der

Thrombozytenform (shape change).

Vorapaxar blockiert diese nachgeschalteten Signalwege, indem es die initiale Aktivierung des

PAR-1-Rezeptors durch Thrombin verhindert.
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Abbildung 1: Vereinfachter PAR-1-Signalweg und die Hemmung durch Vorapaxar.

Pharmakodynamische Eigenschaften
Die pharmakodynamische Wirkung von Vorapaxar ist durch eine potente und spezifische

Hemmung der Thrombin-vermittelten Thrombozytenaggregation gekennzeichnet.

Rezeptorbindungsaffinität und In-vitro-Wirksamkeit
Vorapaxar zeigt eine hohe Affinität zum PAR-1-Rezeptor mit langsamer Dissoziationskinetik.

Die Bindungsaffinität (Ki) und die halbmaximale Hemmkonzentration (IC50) wurden in

verschiedenen In-vitro-Systemen bestimmt.
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Parameter Wert (nM) Testsystem Quelle

Ki 8.1

Menschliche

Thrombozytenmembr

anen

Ki 1.1

Thrombin-induzierter

Kalziumeinstrom

(HCASMC)

IC50 47

Thrombin-induzierte

Thrombozytenaggreg

ation

IC50 25

TRAP-induzierte

Thrombozytenaggreg

ation

IC50 64

haTRAP-induzierte

Kalziummobilisierung

(HEK293-Zellen)

Tabelle 1: In-vitro-Bindungsaffinität und funktionelle Wirksamkeit von Vorapaxar. TRAP:

Thrombin Receptor-Activating Peptide; HCASMC: Human Coronary Artery Smooth Muscle

Cells; HEK293: Human Embryonic Kidney 293 cells.

Pharmakokinetische Eigenschaften
Die Pharmakokinetik von Vorapaxar ist durch eine hohe orale Bioverfügbarkeit und eine

außergewöhnlich lange terminale Halbwertszeit gekennzeichnet.
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Parameter Wert Anmerkungen Quelle

Tmax (Zeit bis Cmax) ~1-2 Stunden
Schnelle Resorption

nach oraler Gabe.

Absolute

Bioverfügbarkeit
~100%

Hohe orale

Bioverfügbarkeit.

Plasmaproteinbindung >99%
Hauptsächlich an

Albumin.

Metabolismus CYP3A4, CYP2J2

Umwandlung in den

aktiven Metaboliten

M20 und den

inaktiven Metaboliten

M19.

Terminaleliminations-

HWZ

3-4 Tage (effektiv), 8

Tage (terminal)

Ermöglicht eine

einmal tägliche

Dosierung.

Ausscheidung
~58% Fäzes, ~25%

Urin

Hauptsächlich als

Metaboliten.

Tabelle 2: Pharmakokinetische Parameter von Vorapaxar.

Experimentelle Protokolle
Radioliganden-Bindungsassay (zur Bestimmung von Ki)
Dieses Protokoll beschreibt eine allgemeine Methode zur Bestimmung der Bindungsaffinität

eines nicht-markierten Liganden (z.B. Vorapaxar) an den PAR-1-Rezeptor.

Membranpräparation: Membranen, die den PAR-1-Rezeptor exprimieren (z.B. aus

menschlichen Thrombozyten oder rekombinanten Zelllinien), werden durch

Homogenisierung und Zentrifugation isoliert. Die Proteinkonzentration wird bestimmt.

Inkubation: Die Membranpräparation wird mit einer festen Konzentration eines radioaktiv

markierten PAR-1-Liganden (z.B. [3H]haTRAP) und ansteigenden Konzentrationen des

nicht-markierten Testliganden (Vorapaxar) in einem geeigneten Puffer inkubiert.
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Separation: Nach Erreichen des Bindungsgleichgewichts wird die Mischung schnell über

Glasfaserfilter filtriert, um gebundenen von freiem Radioliganden zu trennen. Die Filter

werden mehrmals mit eiskaltem Puffer gewaschen.

Detektion: Die auf den Filtern zurückgehaltene Radioaktivität wird mittels

Flüssigszintillationszählung gemessen.

Datenanalyse: Die spezifische Bindung wird berechnet, indem die unspezifische Bindung

(gemessen in Gegenwart einer sättigenden Konzentration eines nicht-markierten Liganden)

von der Gesamtbindung abgezogen wird. Die IC50-Werte werden durch nicht-lineare

Regression der Konzentrations-Bindungs-Kurven ermittelt. Die Ki-Werte werden dann mit

der Cheng-Prusoff-Gleichung berechnet.

Lichttransmissionsturbidimetrie (LTA) (zur Bestimmung
der IC50 der Thrombozytenaggregation)
LTA ist der Goldstandard zur Messung der Thrombozytenaggregation in vitro.

Probenvorbereitung: Aus einer mit Citrat antikoagulierten Vollblutprobe wird durch

Zentrifugation bei niedriger Geschwindigkeit plättchenreiches Plasma (PRP) gewonnen.

Plättchenarmes Plasma (PPP) wird durch Zentrifugation bei hoher Geschwindigkeit

hergestellt und dient als Referenz (100% Transmission).

Testdurchführung: Eine definierte Menge PRP wird in eine Küvette eines Aggregometers

gegeben und bei 37°C unter ständigem Rühren inkubiert.

Messung: Nach Zugabe eines Agonisten (z.B. Thrombin oder TRAP) wird die Zunahme der

Lichttransmission durch die Probe gemessen, die durch die Bildung von

Thrombozytenaggregaten verursacht wird.

Inhibitions-Assay: Um die IC50 von Vorapaxar zu bestimmen, wird das PRP vor der Zugabe

des Agonisten mit verschiedenen Konzentrationen von Vorapaxar vorinkubiert.

Datenanalyse: Die maximale Aggregation wird als prozentuale Änderung der

Lichttransmission im Vergleich zu PPP ausgedrückt. Die IC50 ist die Konzentration von

Vorapaxar, die eine 50%ige Hemmung der durch den Agonisten induzierten maximalen

Aggregation bewirkt.
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Abbildung 2: Allgemeiner Workflow der Arzneimittelentwicklung für einen PAR-1-Antagonisten.
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Klinische Wirksamkeit und Sicherheit
Die klinische Entwicklung von Vorapaxar umfasste zwei große Phase-III-Studien: TRA 2°P–

TIMI 50 und TRACER.

TRA 2°P–TIMI 50 Studie
Diese Studie untersuchte die Wirksamkeit und Sicherheit von Vorapaxar bei Patienten mit

stabiler Atherosklerose (anamnestischer MI, ischämischer Schlaganfall oder pAVK).

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte, multinationale Studie mit

26.449 Patienten.

Behandlung: Vorapaxar (2,5 mg einmal täglich) oder Placebo zusätzlich zur

Standardtherapie.

Primärer Endpunkt: Kombination aus kardiovaskulärem Tod, Myokardinfarkt, Schlaganfall

oder dringender koronarer Revaskularisation.

Ergebnisse: In der für die Zulassung relevanten Population (Patienten mit anamnestischem

MI oder pAVK) reduzierte Vorapaxar den primären Endpunkt signifikant.

Sicherheit: Vorapaxar erhöhte das Risiko für moderate oder schwere Blutungen (nach

GUSTO-Klassifikation) und für intrakranielle Blutungen.

TRACER-Studie
Die TRACER-Studie untersuchte Vorapaxar bei Patienten mit akutem Koronarsyndrom ohne

ST-Hebung (NSTE-ACS).

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie mit 12.944

Patienten.

Behandlung: Vorapaxar (40 mg Ladedosis, gefolgt von 2,5 mg täglich) oder Placebo

zusätzlich zur Standardtherapie.

Primärer Endpunkt: Kombination aus kardiovaskulärem Tod, Myokardinfarkt, Schlaganfall,

rezidivierender Ischämie mit Rehospitalisierung oder dringender koronarer
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Revaskularisation.

Ergebnisse: Der primäre Endpunkt wurde nicht signifikant reduziert.

Sicherheit: Ein signifikant erhöhtes Risiko für schwere Blutungen, einschließlich

intrakranieller Blutungen, führte zum vorzeitigen Abbruch der Studie.

Studie
Patientenpo
pulation

Primärer
Endpunkt

Ergebnis
Wirksamkei
t

Ergebnis
Sicherheit
(Blutungen)

Quelle

TRA 2°P–

TIMI 50

Stabile

Atheroskleros

e (n=26.449)

KV-Tod, MI,

Schlaganfall,

dringende

Revask.

Signifikant

reduziert (in

MI/pAVK-

Subgruppe)

Signifikant

erhöht

TRACER
NSTE-ACS

(n=12.944)

KV-Tod, MI,

Schlaganfall,

rezid.

Ischämie,

dringende

Revask.

Nicht

signifikant

reduziert

Signifikant

erhöht

Tabelle 3: Zusammenfassung der Ergebnisse der zulassungsrelevanten Phase-III-Studien mit

Vorapaxar.

Zusammenfassung und Schlussfolgerung
Vorapaxar ist ein neuartiger Thrombozytenaggregationshemmer, der selektiv den PAR-1-

Rezeptor blockiert und so die Thrombin-vermittelte Thrombozytenaktivierung hemmt. Seine

pharmakokinetischen Eigenschaften, insbesondere die lange Halbwertszeit, ermöglichen eine

bequeme einmal tägliche Einnahme. Klinische Studien haben gezeigt, dass Vorapaxar
zusätzlich zur Standardtherapie das Risiko atherothrombotischer Ereignisse bei Patienten mit

anamnestischem Myokardinfarkt oder pAVK wirksam senkt. Dieser Nutzen geht jedoch mit

einem erhöhten Blutungsrisiko einher, was eine sorgfältige Patientenauswahl erfordert.

Vorapaxar ist kontraindiziert bei Patienten mit anamnestischem Schlaganfall, TIA oder

intrakranieller Blutung. Die detaillierte Kenntnis seiner pharmakologischen Eigenschaften ist für
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Forscher und Kliniker entscheidend, um sein therapeutisches Potenzial zu maximieren und die

Risiken zu minimieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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